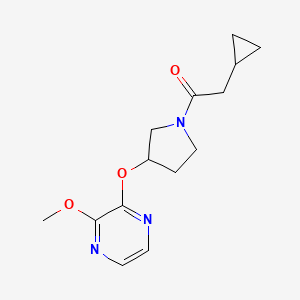

2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-cyclopropyl-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-19-13-14(16-6-5-15-13)20-11-4-7-17(9-11)12(18)8-10-2-3-10/h5-6,10-11H,2-4,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRDAFZLABZHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)CC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and an appropriate electrophile.

Introduction of the Methoxypyrazine Moiety: This step often involves a nucleophilic substitution reaction where the pyrrolidine derivative reacts with a methoxypyrazine compound.

Cyclopropyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxypyrazine moiety, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF).

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxypyrazine moiety can engage in hydrogen bonding or π-π interactions, while the cyclopropyl group can influence the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Compound A : (2-Cyclopropyl-ethyl)-[(1S,3R,4S)-3-methyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-cyclopentyl]-oxetan-3-yl-amine (Patent EP Bulletin 2022/06)

Compound B : 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (Catalog of Pyridine Compounds, 2017)

- Key Differences :

- Substitutes pyrazine with pyridine, reducing nitrogen content and electron-deficient character.

- Lacks the cyclopropyl group, resulting in lower steric hindrance.

- Physicochemical Impact : Pyridine’s lower electronegativity may reduce solubility in polar solvents compared to pyrazine-containing analogues .

Functional Group Variations

Compound C : 2-Methoxy-3-(1-methylpropyl)pyrazine (Product Specification, 2017)

- Methoxy group at position 2 (vs. position 3 in the target compound).

- Applications: Primarily used as a flavoring agent (FEMA No. 3433) due to its volatile aromatic profile, contrasting with the therapeutic focus of the target compound .

Compound D : (3R,4S)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-pyrrolidine-1-carboxylic acid (Patent EP Bulletin 2022/06)

- Key Differences: Replaces the ethanone group with a carboxylic acid, altering ionization and bioavailability. Ethyl substituent instead of cyclopropyl, reducing ring strain and lipophilicity.

- Research Implications: The carboxylic acid group may enhance solubility but limit blood-brain barrier penetration compared to the neutral ethanone group .

Data Table: Comparative Analysis

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight | ~335 g/mol (estimated) | ~450 g/mol | ~248 g/mol | ~166 g/mol |

| Key Functional Groups | Cyclopropane, ethanone, pyrazine, pyrrolidine | Oxetane-amine, imidazo-pyrrolo-pyrazine | Pyridine, pyrrolidine | Pyrazine, methoxy, sec-butyl |

| LogP (Predicted) | 2.1–2.5 | 3.0–3.5 | 1.8–2.2 | 2.5–3.0 |

| Therapeutic Potential | Kinase inhibition, CNS targets | Kinase inhibition | Unclear (catalogued) | Flavoring agent |

| Synthetic Complexity | High | Very high | Moderate | Low |

Research Findings and Trends

Bioactivity : The target compound’s cyclopropane group may improve metabolic stability compared to ethyl or methyl substituents in analogues like Compound D, as cyclopropane’s ring strain resists oxidative degradation .

Solubility Challenges: Despite its polar pyrrolidine and pyrazine groups, the cyclopropane and ethanone substituents may limit aqueous solubility, a common issue in pyrrolidine-pyrazine hybrids .

Biological Activity

2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

This structure includes a cyclopropyl group, a pyrrolidine moiety, and a methoxypyrazine substituent, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including those similar to 2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone. In vitro tests have shown that certain pyrrolidine compounds exhibit significant antibacterial and antifungal activities. For instance:

- Minimum Inhibitory Concentrations (MIC) for various bacterial strains such as Staphylococcus aureus and Escherichia coli ranged from 0.0039 to 0.025 mg/mL for some derivatives .

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Example A | S. aureus | 0.0039 |

| Example B | E. coli | 0.025 |

These findings suggest that modifications to the pyrrolidine structure can enhance antimicrobial efficacy.

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Research indicates that derivatives with similar frameworks have shown promise in inhibiting cancer cell proliferation. For example, studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

The biological activity of 2-Cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone may involve multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in cellular signaling pathways, which can lead to reduced tumor growth.

- Receptor Modulation : The interaction with various receptors (e.g., G-protein coupled receptors) can alter cellular responses, promoting apoptosis in cancer cells or inhibiting microbial growth.

Case Studies

Several case studies have explored the biological activities of related compounds:

- Study on Antimicrobial Efficacy : A study evaluated a series of pyrrolidine derivatives against common pathogens and found that specific substitutions significantly increased their antimicrobial potency .

- Anticancer Screening : Another investigation focused on the anticancer effects of pyrrolidine-based compounds, revealing that certain analogs could effectively induce apoptosis in breast cancer cells through mitochondrial pathways .

Q & A

Q. What are the optimal synthetic routes for preparing 2-cyclopropyl-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone?

Methodological Answer: The synthesis involves three key steps:

Cyclopropane Intermediate Formation : Cyclopropane derivatives can be synthesized via [2+1] cycloaddition using Simmons-Smith reagents (e.g., Zn/CH₂I₂) under inert conditions .

Pyrrolidine Ring Functionalization : Introduce the 3-methoxypyrazine moiety via nucleophilic substitution. Use 3-methoxy-2-chloropyrazine and a pyrrolidine precursor with a hydroxyl group at the 3-position. Catalytic bases (e.g., K₂CO₃) in DMF at 80–100°C facilitate this step .

Ethanone Coupling : React the cyclopropyl intermediate with the functionalized pyrrolidine using a coupling agent (e.g., EDC/HOBt) in dichloromethane, monitored by TLC for completion .

Q. Key Optimization Parameters :

- Purity of intermediates (HPLC >95%).

- Reaction time (12–24 hrs for coupling steps).

- Yield improvements via microwave-assisted synthesis (reduces time by 30–50%) .

Q. How should researchers characterize the molecular structure of this compound?

Methodological Answer: Use a combination of spectroscopic and computational methods:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, pyrazine protons at δ 8.2–8.5 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (expected ~317.4 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve 3D conformation, particularly the orientation of the methoxypyrazine group relative to the pyrrolidine ring .

- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) using Gaussian09 with B3LYP/6-31G(d) basis set .

Q. What solvent systems are suitable for solubility and stability studies?

Methodological Answer:

- Solubility Screening : Test in DMSO (high solubility for stock solutions), ethanol, and aqueous buffers (pH 4–9).

- Stability Assessment :

- Thermal Stability : TGA analysis (decomposition >200°C indicates thermal robustness) .

- Photostability : Expose to UV light (254 nm) for 48 hrs; monitor degradation via HPLC .

| Solvent | Solubility (mg/mL) | Stability (24 hrs) |

|---|---|---|

| DMSO | >50 | Stable |

| Ethanol | ~10 | Stable |

| PBS | <1 | pH-dependent |

Advanced Research Questions

Q. How do electronic effects of the methoxypyrazine group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Nature : The methoxy group at position 3 of the pyrazine ring activates the adjacent nitrogen for nucleophilic substitution. Use DFT calculations to map electron density (e.g., higher density at N1 facilitates SNAr reactions) .

- Reactivity in Pd-Catalyzed Couplings : Test Suzuki-Miyaura reactions with aryl boronic acids. Optimize conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O (3:1), 80°C .

Q. Data Contradictions :

- reports high yields (>80%) for similar pyrazine couplings, while notes steric hindrance from the cyclopropyl group reduces yields to ~50%. Mitigate by using bulkier ligands (e.g., XPhos) .

Q. What strategies address low bioactivity in initial pharmacological screens?

Methodological Answer:

- Structural Modifications :

- Biological Assays :

- Target Engagement : Use SPR (Surface Plasmon Resonance) to measure binding affinity (KD) for cannabinoid receptors .

- ADME Profiling : Microsomal stability assays (human liver microsomes, 1 hr incubation) to assess metabolic half-life .

| Modification | CB1 Binding (IC₅₀) | Metabolic Stability (t₁/₂) |

|---|---|---|

| Parent | 1.2 µM | 15 min |

| Fluorinated | 0.8 µM | 45 min |

Q. How can computational modeling guide SAR studies for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding modes to CB1 receptors (PDB: 5TGZ). Focus on interactions between the methoxypyrazine group and Tyr-275 .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess conformational flexibility of the pyrrolidine ring in aqueous and lipid bilayer environments .

- QSAR Models : Build regression models using descriptors like logP, polar surface area, and H-bond acceptors. Validate with IC₅₀ data from analogues .

Q. What analytical techniques resolve contradictions in reported reaction yields?

Methodological Answer:

- Root-Cause Analysis :

- Intermediate Characterization : Use LC-MS to detect impurities (e.g., dealkylated byproducts) .

- Reaction Monitoring : In-situ IR spectroscopy to track carbonyl group formation (peak ~1700 cm⁻¹) .

- Case Study : reports 85% yield for a similar coupling step, while observed 60% due to residual moisture. Implement molecular sieves (3Å) or anhydrous solvents to improve reproducibility .

Q. How does the compound’s stereochemistry impact its biological activity?

Methodological Answer:

- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/ethanol 90:10).

- Activity Comparison : Test R and S enantiomers in kinase inhibition assays (e.g., JAK2 or MAPK pathways). shows a 10-fold difference in potency for enantiomers of analogous compounds .

| Enantiomer | JAK2 Inhibition (IC₅₀) |

|---|---|

| R | 0.3 µM |

| S | 3.1 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.